molecular formula C17H25N B2703228 Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine CAS No. 2094561-94-9

Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine

Cat. No.: B2703228
CAS No.: 2094561-94-9
M. Wt: 243.394
InChI Key: SDUMQRGCLNQHIH-UHFFFAOYSA-N
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Description

Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The bicyclo[2.2.2]octane moiety is a privileged structure found in many natural products and synthetic analogues, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine typically involves the formation of the bicyclo[2.2.2]octane core followed by functionalization to introduce the benzyl and amine groups. One common method is the catalytic asymmetric [4 + 2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes, mediated by enamine or iminium catalysis . This reaction provides the bicyclo[2.2.2]octane framework with high enantioselectivity under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of metal-free conditions and organic bases can simplify the operational procedures and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core provides a rigid framework that can enhance binding affinity to enzymes or receptors. The benzyl and amine groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine is unique due to the combination of the bicyclo[2.2.2]octane core with the benzyl and amine functionalities. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-1-(1-bicyclo[2.2.2]octanyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N/c1-14(18-13-16-5-3-2-4-6-16)17-10-7-15(8-11-17)9-12-17/h2-6,14-15,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUMQRGCLNQHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(CC1)CC2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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